
Oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. The compound is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects are currently being studied.
Mechanism of Action
The mechanism of action of Oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. Additionally, the compound may inhibit bacterial growth by disrupting the bacterial cell membrane or by inhibiting bacterial enzymes.
Biochemical and Physiological Effects
Oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate has been found to exhibit various biochemical and physiological effects. Studies have suggested that the compound may induce DNA damage and inhibit DNA synthesis, leading to cell death. Additionally, the compound may inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. The physiological effects of the compound are currently being studied, but initial studies have suggested that the compound may exhibit anti-inflammatory and analgesic activity.
Advantages and Limitations for Lab Experiments
One of the advantages of Oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate is its potential as a lead compound for the development of new drugs. The compound has been found to exhibit activity against various diseases, making it a promising candidate for drug development. Additionally, the compound is relatively easy to synthesize, making it readily available for laboratory experiments.
One of the limitations of Oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate is its potential toxicity. The compound has been found to exhibit cytotoxicity in vitro, and its potential toxicity in vivo is currently being studied. Additionally, the compound has not been extensively studied, and its long-term effects are not fully understood.
Future Directions
There are many potential future directions for the study of Oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate. One potential direction is the development of new drugs based on the compound. The compound has been found to exhibit activity against various diseases, making it a promising candidate for drug development.
Another potential direction is the study of the compound's mechanism of action. The mechanism of action of the compound is not fully understood, and further studies are needed to elucidate its mode of action.
Finally, the compound's potential toxicity and long-term effects need to be studied further. While the compound has shown promise as a lead compound for drug development, its potential toxicity and long-term effects need to be fully understood before it can be used in clinical trials.
Conclusion
In conclusion, Oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate is a promising compound that has potential applications in the development of new drugs. The compound has been found to exhibit activity against various diseases, including cancer and bacterial infections. While the compound's mechanism of action and physiological effects are still being studied, its potential as a lead compound for drug development makes it an exciting area of research.
Synthesis Methods
Oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate can be synthesized using various methods, including the reaction between 6-chloro-5-cyclopropylpyridine-3-carboxylic acid and oxalyl chloride in the presence of triethylamine. Another method involves the reaction between 6-chloro-5-cyclopropylpyridine-3-carboxylic acid and oxalyl chloride in the presence of triethylamine followed by the addition of oxalyl chloride and triethylamine to the reaction mixture. The resulting compound is then treated with oxalyl chloride and triethylamine to obtain the final product.
Scientific Research Applications
Oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate has potential applications in the development of new drugs for the treatment of various diseases. The compound has been found to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, the compound has been found to exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-12-11(8-1-2-8)5-9(6-15-12)13(16)18-10-3-4-17-7-10/h5-6,8,10H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNQNSVHLMKNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC(=C2)C(=O)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



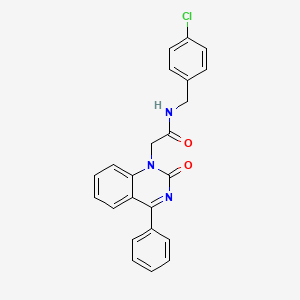
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3010052.png)
![ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3010053.png)
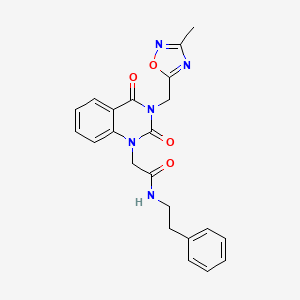

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)
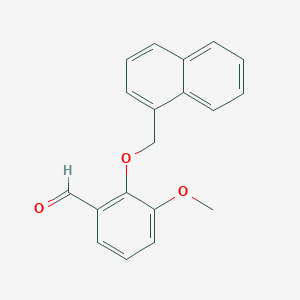
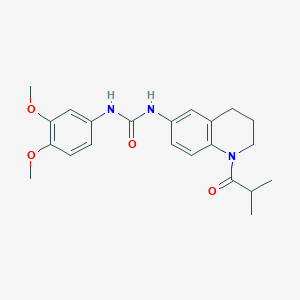
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)
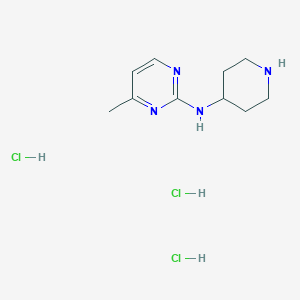
![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B3010069.png)